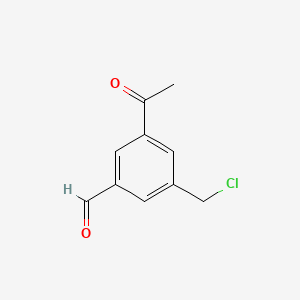
3-Acetyl-5-(chloromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a derivative of benzaldehyde, featuring both an acetyl group and a chloromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(chloromethyl)benzaldehyde typically involves the chloromethylation of 3-acetylbenzaldehyde. This can be achieved through the reaction of 3-acetylbenzaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-(chloromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Acetyl-5-(carboxymethyl)benzoic acid.
Reduction: 3-Acetyl-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Acetyl-5-(substituted methyl)benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-(chloromethyl)benzaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetyl and aldehyde groups can also participate in various chemical reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloromethylbenzaldehyde: Lacks the acetyl group, making it less versatile in certain reactions.
3-Acetylbenzaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
5-Chloromethyl-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Acetyl-5-(chloromethyl)benzaldehyde is unique due to the presence of both the acetyl and chloromethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
Eigenschaften
Molekularformel |
C10H9ClO2 |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
3-acetyl-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
XIDDTPNLXILZRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















